

Structure-Activity Relationship of 5-Methoxysterigmatocystin Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **5-Methoxysterigmatocystin**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **5-Methoxysterigmatocystin** (5-MST) derivatives, focusing on their cytotoxic and potential antifungal activities. The information presented is curated from experimental data to facilitate further research and drug development efforts.

Core Findings on Structure-Activity Relationship

The biological activity of **5-Methoxysterigmatocystin** derivatives is significantly influenced by their chemical structure. Key determinants of activity include the integrity of the bisfuran ring system and the presence of specific substituents on the xanthone core.

The intact bisfuran ring, particularly the double bond in the terminal furan ring, has been identified as crucial for the antitumor activity of 5-MST.^[1] Modifications to the xanthone portion of the molecule can modulate this activity, with the introduction of new substituents sometimes preserving or even enhancing cytotoxic effects.^[1]

Comparatively, 5-MST has demonstrated significantly higher cytotoxic potential than its parent compound, sterigmatocystin (STC), in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines.^[2] This suggests that the methoxy group at the 5-position plays a vital role in its biological activity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of **5-Methoxysterigmatocystin** and its key analog, sterigmatocystin.

Compound	Cell Line	IC50 (μM)	Reference
5-Methoxysterigmatocystin	A549	181 ± 2.6	[3]
Sterigmatocystin	A549	>200	[3]
5-Methoxysterigmatocystin	HepG2	~10-fold more potent than STC	[2]
Sterigmatocystin	HepG2	-	[2]

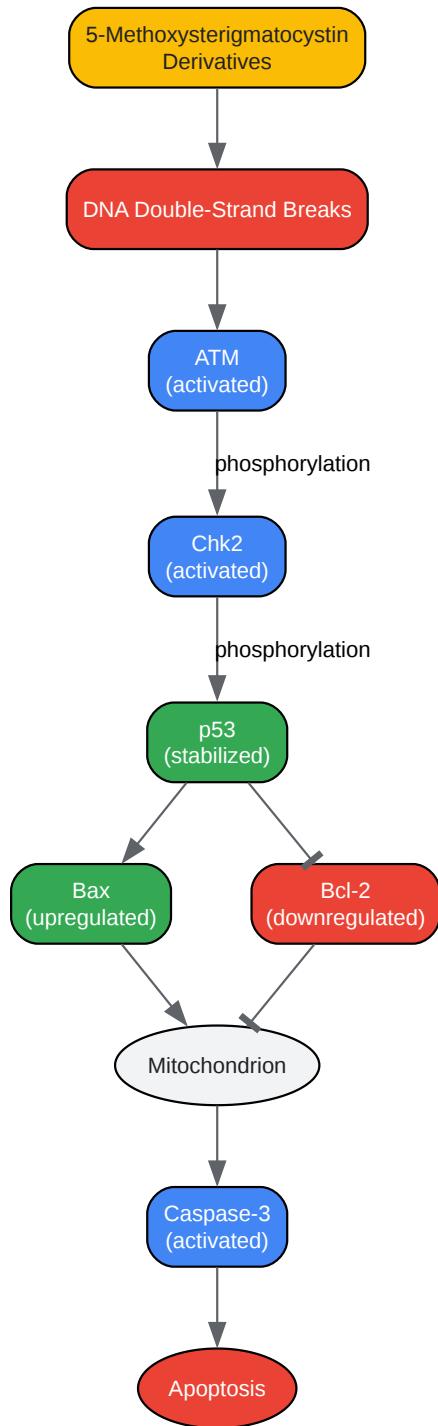
Mechanism of Action: DNA Damage and Apoptosis Induction

5-Methoxysterigmatocystin and its derivatives exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. Experimental evidence points to the activation of the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway in response to DNA double-strand breaks induced by these compounds.[2]

Activated Chk2 can then phosphorylate p53, leading to its stabilization and the transcriptional activation of pro-apoptotic genes, including Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, resulting in the activation of executioner caspases, such as Caspase-3, and subsequent cell death.

Below is a diagram illustrating the proposed signaling pathway for **5-Methoxysterigmatocystin**-induced apoptosis.

Proposed Signaling Pathway of 5-Methoxysterigmatocystin-Induced Apoptosis

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Caption: 5-MST derivatives induce DNA damage, activating the ATM-Chk2 pathway and leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of **5-Methoxysterigmatocystin** derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the 5-MST derivatives for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Genotoxicity Assessment: Comet Assay

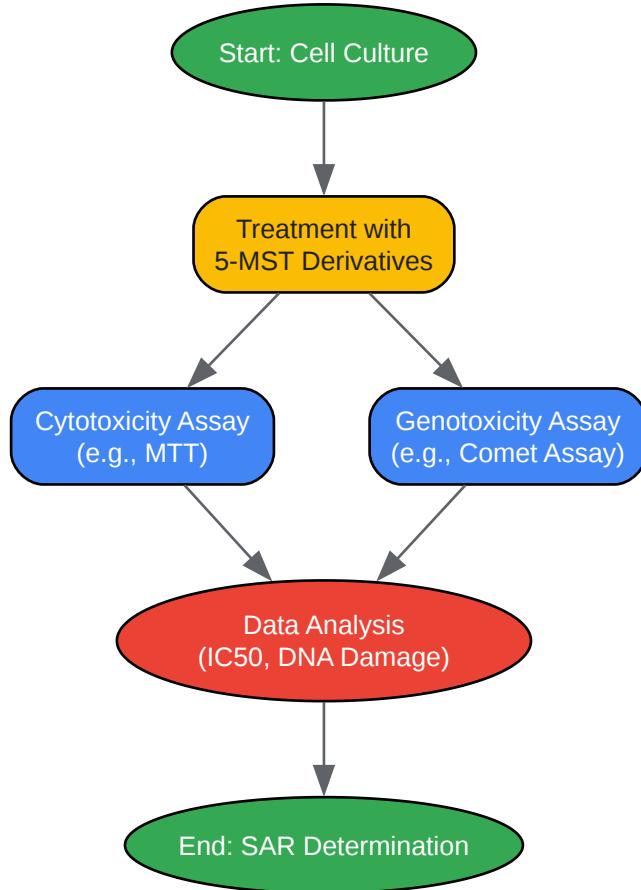
The comet assay (single-cell gel electrophoresis) is a method for detecting DNA damage in individual cells.

- Cell Treatment: Expose cells to the test compounds.

- Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
- Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."
- Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
- Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Below is a workflow diagram for a typical cytotoxicity and genotoxicity evaluation.

Experimental Workflow for Cytotoxicity and Genotoxicity Assessment

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Caption: Workflow for evaluating the biological activity of 5-MST derivatives.

Antifungal Activity

While the primary focus of research has been on the cytotoxic properties of **5-Methoxysterigmatocystin** derivatives, some related sterigmatocystin compounds have shown antifungal activity. However, a systematic structure-activity relationship study specifically for the antifungal effects of a series of 5-MST derivatives is not yet extensively documented in the literature. Further research is warranted to explore the potential of these compounds as antifungal agents and to elucidate the structural requirements for this activity.

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